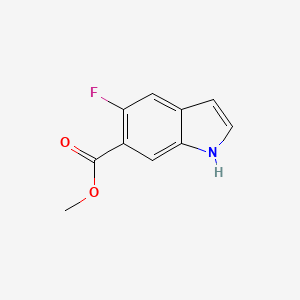

Methyl 5-fluoro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDODTXPAIMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate"

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the development of targeted therapeutics. The strategic placement of the fluorine atom and the carboxylate group on the indole scaffold imparts unique physicochemical properties that are highly sought after in drug design. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this key intermediate. We will delve into the retrosynthetic logic, compare prominent named reactions for indole formation, and present a detailed, field-tested experimental protocol for a scalable synthetic route. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of functionalized indole derivatives.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles particularly valuable. This compound (CAS 1227268-61-2) serves as a crucial intermediate, combining the benefits of the indole core with the strategic functionalization required for further elaboration in complex molecule synthesis.[3] Its preparation, therefore, is a subject of considerable interest.

The primary challenge in synthesizing this specific isomer lies in achieving the correct regiochemical placement of the fluoro and carboxylate substituents on the benzene portion of the heterocycle. This guide will focus on robust and scalable methods that address this challenge.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to established indole synthesis methodologies. The most logical disconnections involve breaking the C2-C3 bond of the pyrrole ring, which points toward two powerful and widely adopted strategies: the Leimgruber-Batcho and Fischer indole syntheses.

The Leimgruber-Batcho Indole Synthesis

This method is a popular industrial alternative to the Fischer synthesis due to its often milder conditions and the accessibility of starting materials, typically substituted 2-nitrotoluenes.[1] The general pathway involves two main steps:

-

Enamine Formation: A 2-nitrotoluene derivative, activated by the electron-withdrawing nitro group, is condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and often a secondary amine like pyrrolidine to form a stable β-nitroenamine.[1][4]

-

Reductive Cyclization: The intermediate enamine is then subjected to reductive conditions (e.g., Raney Nickel, Pd/C with H₂, or Fe in acetic acid) to simultaneously reduce the nitro group and cyclize onto the enamine, forming the indole ring.[1]

This approach is highly effective for producing 2,3-unsubstituted indoles and is particularly well-suited for our target molecule.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic, acid-catalyzed reaction that constructs the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone.[2][5] The mechanism is robust and proceeds through several key transformations:

-

Hydrazone Formation: The phenylhydrazine is condensed with a carbonyl compound.

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the resulting hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[6][6]-sigmatropic rearrangement.[2][7]

-

Cyclization and Ammonia Elimination: The rearranged intermediate cyclizes and subsequently eliminates ammonia to yield the aromatic indole.[2][7]

While highly versatile, applying this method to the target molecule would require a carefully chosen 4-fluoro-3-(methoxycarbonyl)phenylhydrazine, the synthesis of which adds complexity to the overall process.

Recommended Synthetic Route: A Modified Leimgruber-Batcho Approach

Based on scalability, reliability, and starting material accessibility, a multi-step route culminating in a Leimgruber-Batcho cyclization is recommended. The proposed synthesis begins with the commercially available compound 3-fluoro-4-methylbenzoic acid.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed 4-step synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.

Step 1: Nitration of 3-Fluoro-4-methylbenzoic acid

Causality: The nitration of 3-fluoro-4-methylbenzoic acid is directed by the existing substituents. The methyl group is an ortho-, para-director, while the fluorine and carboxylic acid groups are meta-directors. The position ortho to the methyl group and meta to the other two (C5) is the most sterically accessible and electronically favorable position for electrophilic aromatic substitution. A mixture of nitric and sulfuric acids is the standard nitrating agent, with cooling to control the exothermic reaction.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (150 mL) in a three-neck flask cooled to 0 °C in an ice bath, add 3-fluoro-4-methylbenzoic acid (50.0 g, 0.324 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Once dissolution is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.

-

The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and dried under vacuum at 50 °C.

-

The crude product, 3-fluoro-4-methyl-5-nitrobenzoic acid, is typically obtained in high purity and can be used in the next step without further purification.

-

Expected Yield: 90-95%

-

Characterization: ¹H NMR, LC-MS

-

Step 2: Fischer Esterification

Causality: Fischer esterification is a classic acid-catalyzed method to convert a carboxylic acid to an ester. Using methanol as both the solvent and reagent in large excess, with a catalytic amount of strong acid like sulfuric acid, drives the equilibrium towards the product, methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Protocol:

-

Suspend the 3-fluoro-4-methyl-5-nitrobenzoic acid (58.0 g, 0.291 mol) in methanol (600 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid (6 mL) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and reduce the volume of methanol to approximately 100 mL using a rotary evaporator.

-

Pour the concentrated mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester as a pale yellow solid. Recrystallization from ethanol/hexane may be performed if necessary.

-

Expected Yield: 92-97%

-

Characterization: ¹H NMR, ¹³C NMR, LC-MS

-

Step 3 & 4: One-Pot Leimgruber-Batcho Synthesis

Causality: This one-pot procedure combines enamine formation and reductive cyclization. The methyl group of the nitrotoluene derivative is sufficiently acidic to react with DMF-DMA to form the enamine.[4] Without isolating this intermediate, the introduction of iron powder in acetic acid creates a potent reducing system. The iron reduces the nitro group to an amine, which immediately undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to furnish the indole ring. This one-pot approach improves process efficiency.

Protocol:

-

In a three-neck flask under a nitrogen atmosphere, dissolve methyl 3-fluoro-4-methyl-5-nitrobenzoate (50.0 g, 0.234 mol) in N,N-dimethylformamide (DMF, 250 mL).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 47.1 g, 0.395 mol) and pyrrolidine (9.9 g, 0.140 mol).

-

Heat the mixture to 110 °C and stir for 3-4 hours. The solution will typically turn a deep red or purple color, indicating the formation of the enamine intermediate. Monitor by TLC.

-

In a separate, larger flask equipped with a mechanical stirrer, charge acetic acid (500 mL) and iron powder (65.4 g, 1.17 mol). Heat this suspension to 60 °C.

-

Cool the enamine solution from step 3 to room temperature and add it dropwise to the stirred iron/acetic acid suspension over 1 hour, maintaining the temperature below 90 °C.

-

After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 2 hours, monitoring by LC-MS for the formation of the indole.

-

Cool the reaction to 50 °C and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 200 mL).

-

Combine the filtrate and washes, and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford this compound as a solid.

-

Expected Yield: 60-70% over two steps

-

Characterization: ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

-

Data Summary and Characterization

| Step | Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield (%) |

| 1 | 3-Fluoro-4-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 | 90-95 |

| 2 | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | C₉H₈FNO₄ | 213.16 | 92-97 |

| 4 | This compound | C₁₀H₈FNO₂ | 193.17 | 60-70 |

Final Product Characterization (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ: ~8.2 (br s, 1H, NH), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H), ~6.5 (m, 1H), 3.9 (s, 3H, OCH₃).

-

¹⁹F NMR (376 MHz, CDCl₃) δ: ~ -120 to -125 ppm.

-

MS (ESI+): m/z 194.06 [M+H]⁺.

Conclusion

The synthesis of this compound can be achieved efficiently and scalably through a four-step sequence starting from 3-fluoro-4-methylbenzoic acid. The key transformation relies on the robust and industrially proven Leimgruber-Batcho indole synthesis. The presented protocol offers detailed, step-by-step instructions with clear rationales for each experimental choice, providing a reliable pathway for obtaining this valuable building block for research and development in the pharmaceutical industry.

References

-

DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Synthetic Communications, 34(12). Retrieved from [Link]

-

Bentley, J. M., et al. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2006). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved from [Link]

-

Trade Science Inc. (2011). An efficient approach towards the synthesis of indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound - CAS:1227268-61-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. tandfonline.com [tandfonline.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 5-fluoro-1H-indole-6-carboxylate

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to treatments for cancer, infections, and neurological disorders.[1] The strategic introduction of a fluorine atom onto this privileged scaffold, as seen in this compound, significantly enhances its therapeutic potential. Fluorine substitution is a well-established strategy in drug design to improve critical properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive technical overview of this compound, a valuable building block for the synthesis of next-generation therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1227268-61-2 | [3] |

| Molecular Formula | C₁₀H₈FNO₂ | [3] |

| Molecular Weight | 193.17 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, Room Temperature | [3] |

| Purity | Typically ≥95-97% | [3] |

| InChI Key | Not readily available; generated from structure | N/A |

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a well-trodden path in organic chemistry. The Fischer indole synthesis is a classic and robust method for creating the indole core from a phenylhydrazine and an aldehyde or ketone.[4][5] A plausible and efficient route to this compound involves the esterification of the corresponding carboxylic acid, which itself can be synthesized via multi-step sequences common in heterocyclic chemistry.

Proposed Synthetic Pathway: Esterification of 5-Fluoro-1H-indole-6-carboxylic acid

The most direct method for preparing the target compound is the Fischer esterification of its carboxylic acid precursor, 5-Fluoro-1H-indole-6-carboxylic acid (CAS 908600-74-8). This acid-catalyzed reaction with methanol is a standard, high-yielding transformation.

Causality of Experimental Choices:

-

Catalyst (Sulfuric Acid): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol. Sulfuric acid is a common, inexpensive, and effective catalyst for this purpose.

-

Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield of the methyl ester, according to Le Châtelier's principle.

-

Temperature (Reflux): Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

-

Workup (Sodium Bicarbonate): The aqueous sodium bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid, simplifying the subsequent purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 5-Fluoro-1H-indole-6-carboxylic acid (1.0 eq) in methanol (used as solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization: Structure Verification

| Technique | Expected Observations |

| ¹H NMR | - N-H Proton: A broad singlet around 8.0-9.0 ppm. - Aromatic Protons: Distinct signals in the 7.0-8.0 ppm range, showing splitting patterns (doublets, doublet of doublets) consistent with the substitution on the indole ring. The fluorine atom will introduce additional coupling (JH-F). - Methyl Protons: A sharp singlet for the -OCH₃ group around 3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically 165-170 ppm. - Aromatic Carbons: Multiple signals between 100-140 ppm. The carbon directly attached to the fluorine (C5) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. - Methyl Carbon: A signal around 52 ppm. |

| IR Spectroscopy | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9] - C-F Stretch: A strong band in the fingerprint region, typically 1100-1250 cm⁻¹. - C-O Stretch: A band in the 1250-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 193.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₈FNO₂. |

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a high-value intermediate or building block. Its structure is primed for further chemical modification to create more complex molecules with potential biological activity.

Role as a Molecular Scaffold: The fluorinated indole core is a privileged scaffold in medicinal chemistry. The fluorine at the 5-position can enhance binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, increasing the drug's half-life. The methyl ester at the 6-position is a versatile chemical handle. It can be:

-

Hydrolyzed: Saponification to the corresponding carboxylic acid allows for the formation of amide bonds, a key linkage in many drug molecules.

-

Reduced: Reduction to the primary alcohol provides a site for ether linkages or further oxidation.

-

Used in Cross-Coupling Reactions: The indole ring itself can be further functionalized at various positions.

This versatility makes the compound a valuable starting point for synthesizing libraries of compounds for screening against various disease targets, particularly protein kinases, which are often implicated in cancer.[1]

Caption: Role as a versatile scaffold for drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not detailed in the search results, general precautions for related fluorinated indole derivatives should be strictly followed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical assistance.[11][12]

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. Its fluorinated indole core provides a robust foundation for developing novel therapeutics with enhanced pharmacological properties. The versatile methyl ester functionality allows for diverse synthetic transformations, making it a key intermediate for accessing a wide range of complex target molecules. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage its potential in the design and discovery of future medicines.

References

- The Royal Society of Chemistry. (n.d.).

- PharmaSources. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (2025).

- BIOSYNCE. (n.d.).

- Thermo Fisher Scientific. (2025).

- Santa Cruz Biotechnology. (2025).

- Capot Chemical. (2026).

- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-6-carboxylic acid | 908600-74-8.

- Thermo Fisher Scientific. (2025).

- DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Sunway Pharm Ltd. (n.d.).

- Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.

- ChemicalBook. (n.d.). 5-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER(310886-79-4) 1H NMR.

- University of Mysore. (2006).

- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.

- Magritek. (n.d.).

- MDPI. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - CAS:1227268-61-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. diva-portal.org [diva-portal.org]

- 5. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 6. rsc.org [rsc.org]

- 7. 5-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER(310886-79-4) 1H NMR [m.chemicalbook.com]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. researchgate.net [researchgate.net]

- 10. biosynce.com [biosynce.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 5-fluoro-1H-indole-6-carboxylate CAS number 1227268-61-2"

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-6-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1227268-61-2), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a representative synthetic workflow, characterization techniques, and its strategic application in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of a fluorine atom, as seen in this compound, can significantly enhance the pharmacological profile of a parent molecule. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one highly valuable in modern drug discovery.[2]

This compound is a synthetic intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its precisely arranged functional groups: the reactive N-H of the indole, the electron-withdrawing fluorine at the 5-position, and the methyl ester at the 6-position, which provides a handle for further chemical modification, typically through amide bond formation. This specific arrangement makes it a bespoke building block for constructing complex, biologically active molecules.[3]

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact isomer is not widely published, we can infer its properties based on closely related analogs and supplier information.

Key Properties

The following table summarizes the core chemical properties.

| Property | Value | Source |

| CAS Number | 1227268-61-2 | [4] |

| Molecular Formula | C₁₀H₈FNO₂ | [4] |

| Molecular Weight | 193.17 g/mol | [4] |

| Appearance | Expected to be a White to Yellow/Brown Solid | Inferred[2][5] |

| Storage | Sealed in dry, Room Temperature | [4][6] |

Expected Spectroscopic Characterization

Confirming the structure and purity of this compound is critical. The following data are predicted based on the analysis of isomeric compounds and fundamental spectroscopic principles.[7]

| Technique | Expected Observations |

| ¹H NMR | - NH Proton: A broad singlet around 8.0-9.0 ppm. - Aromatic Protons: Distinct signals in the 7.0-8.0 ppm range. The proton at C7 will appear as a doublet coupled to the fluorine at C5. The proton at C4 will appear as a doublet. Protons at C2 and C3 will likely be doublets or triplets. - Methyl Protons: A sharp singlet for the -OCH₃ group around 3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 167 ppm. - Aromatic Carbons: Signals between 100-140 ppm. The C-F bond will cause a large C-F coupling constant for C5 and smaller couplings for adjacent carbons (C4, C6). |

| Mass Spec | - (ESI+) : Expected [M+H]⁺ ion at m/z 194.06. |

Synthesis and Purification: A Representative Workflow

A robust and reproducible synthesis is paramount. While the exact industrial synthesis may be proprietary, a plausible and common laboratory-scale approach for this class of molecule is the Fischer Indole Synthesis . This classic method provides a reliable route to the indole core from a substituted phenylhydrazine and a pyruvate derivative.

Conceptual Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis workflow for the target molecule.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via Fischer Indolization.

Pillar of Trustworthiness: This protocol is based on well-established, published methodologies for similar indole syntheses.[7] Each step includes a clear objective and rationale.

-

Step 1: Hydrazone Formation

-

Procedure: To a solution of 4-fluoro-3-hydrazinobenzoic acid in ethanol, add methyl pyruvate. Heat the mixture to reflux for 2-4 hours while monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: This is a classic condensation reaction. The acidic conditions (often a catalytic amount of acetic acid is added) facilitate the nucleophilic attack of the hydrazine onto the ketone carbonyl of the pyruvate, followed by dehydration to form the stable hydrazone intermediate.

-

-

Step 2: Fischer Indolization (Cyclization)

-

Procedure: Cool the reaction mixture from Step 1 and remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA). Heat the mixture to 80-100 °C for 1-2 hours.

-

Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. The reaction proceeds through a[8][8]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia, to form the aromatic indole ring. This is the key bond-forming cascade that defines the synthesis.

-

-

Step 3: Work-up and Isolation

-

Procedure: Carefully pour the hot PPA mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution.

-

Causality: The acidic PPA is neutralized and diluted by the ice-water, causing the organic product, which is insoluble in water, to precipitate. Washing removes impurities and ensures the final product is neutral.

-

-

Step 4: Purification

-

Procedure: Dry the crude solid under vacuum. Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

-

Causality: Recrystallization is a robust purification technique that removes minor impurities formed during the reaction, yielding a product of high purity suitable for subsequent synthetic steps and analytical characterization.

-

Applications in Medicinal Chemistry: A Strategic Building Block

The true utility of this compound is realized when it is incorporated into larger, more complex molecules with therapeutic potential. Its structure is analogous to other indole intermediates used in the synthesis of targeted therapies.

Case Study: Analogy to Rucaparib Synthesis

A compelling example of the utility of this compound class is the synthesis of Rucaparib, a PARP inhibitor used to treat ovarian cancer. A key intermediate in its synthesis is Methyl 6-fluoro-1H-indole-4-carboxylate , an isomer of our topic compound.[9] The synthetic logic applied to the Rucaparib intermediate is directly transferable to this compound.

The core transformation involves coupling the indole nitrogen to another molecular fragment and converting the methyl ester into an amide.

Role as a Synthetic Intermediate Diagram

Caption: General synthetic utility of the indole intermediate.

This workflow highlights the compound's designed versatility. The indole nitrogen can be functionalized, and the ester group can be readily converted to a carboxylic acid and then coupled with a variety of amines to explore the chemical space around the core scaffold, a common strategy in lead optimization for drug discovery.[10]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[11][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its fluorinated indole core provides a robust starting point for the synthesis of novel therapeutic agents. Understanding its synthesis, characterization, and the logic of its application allows researchers to effectively leverage its potential in designing the next generation of targeted medicines.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Merck Millipore. (2025). Safety Data Sheet.

- Capot Chemical. (2026). MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Pharmaffiliates. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.

- Acta Crystallographica Section E. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate.

- Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.

- Guidechem. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4.

- Guidechem. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4 wiki.

- Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate.

- Sunway Pharm Ltd. (n.d.). This compound.

- Chem-Impex. (n.d.). Methyl indole-5-carboxylate.

- Pharmaffiliates. (2025). Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - CAS:1227268-61-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]

- 7. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 8. capotchem.com [capotchem.com]

- 9. innospk.com [innospk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

Whitepaper: Structural Elucidation of Methyl 5-fluoro-1H-indole-6-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The indole nucleus, a privileged structure in pharmacology, is frequently fluorinated to enhance its therapeutic potential.[4][5] Consequently, the unambiguous structural verification of fluorinated indole intermediates, such as Methyl 5-fluoro-1H-indole-6-carboxylate, is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound, integrating insights from mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance. We emphasize not only the acquisition of data but the causal logic behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Fluorinated Indoles

Fluorine-containing pharmaceuticals represent a significant portion of approved small molecule drugs, a testament to the unique physicochemical properties the fluorine atom imparts.[2][3] When incorporated into the indole ring system, fluorine can modulate the pKa of the indole nitrogen, block sites of metabolic oxidation, and alter protein-ligand interactions through unique electronic effects.[1][3] this compound serves as a valuable building block for more complex pharmaceutical agents. Its precise isomeric identity is paramount, as even minor positional changes of the fluorine and carboxylate groups can lead to vastly different biological activities and safety profiles. This guide details the rigorous analytical process required to confirm its molecular structure with unassailable confidence.

The Analytical Workflow: An Integrated Approach

Effective structure elucidation is not a linear process but an integrated workflow where each analytical technique provides complementary pieces of a molecular puzzle. The chosen methodologies—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are selected for their ability to provide orthogonal information, from elemental composition to the precise 3D arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Molecular Overview and Initial Assessment

Before delving into experimental data, we first define the target structure and its fundamental properties.

Caption: Key 2D NMR correlations for structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment will show a correlation between H2 and H3, confirming their positions on the pyrrole ring. The aromatic protons H4 and H7 will not show correlations to each other, confirming their isolated nature on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively connect the signals assigned in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum (e.g., H4 to C4, H7 to C7, H9 to C9, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons. The most critical correlations for this specific isomer are:

-

H9 (methyl) → C8 (carbonyl): Confirms the methyl group is part of the ester.

-

H7 → C6 and H4 → C6: These correlations from both flanking protons to the C6 carbon unequivocally place the ester group at the C6 position.

-

H4 → C5 and H7 → C5: These correlations to the fluorine-bearing carbon (C5) confirm the position of the fluorine atom relative to the protons.

-

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular architecture, confirming the precise placement of the fluorine and methyl carboxylate substituents on the indole scaffold. This rigorous, self-validating workflow is indispensable in the field of drug development, ensuring the foundational integrity of the chemical matter progressing through the discovery pipeline.

References

-

Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3368-o3370. Retrieved January 5, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved January 5, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(21), 7586. Retrieved January 5, 2026, from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. (2023). IUCrData, 8(8). Retrieved January 5, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved January 5, 2026, from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 5, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o187. Retrieved January 5, 2026, from [Link]

-

5-Fluoroindole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 5, 2026, from [Link]

-

New Frontiers and Developing Applications in 19F NMR. (2014). Analytical Chemistry, 86(1), 56-70. Retrieved January 5, 2026, from [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). The Journal of Organic Chemistry, 85(17), 11218-11226. Retrieved January 5, 2026, from [Link]

-

Indole: structure elucidation. (n.d.). CUTM Courseware. Retrieved January 5, 2026, from [Link]

-

Synthesis of methyl indole-5-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. (1960). The Journal of Organic Chemistry, 25(1), 26-31. Retrieved January 5, 2026, from [Link]

-

FUB-PB-22 3-carboxyindole metabolite. (n.d.). mzCloud. Retrieved January 5, 2026, from [Link]

-

Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 56-69. Retrieved January 5, 2026, from [Link]

-

Structural elucidation of indole alkaloids – Strychnine and Brucine. (2021). Magritek. Retrieved January 5, 2026, from [Link]

-

Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. (2024). Journal of Biomolecular NMR, 78(3), 133-138. Retrieved January 5, 2026, from [Link]

-

Mass spectrometry of inorganic, coordination and organometallic compounds. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Retrieved January 5, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-fluoro-1H-indole-6-carboxylate

Foreword: The precise structural elucidation and purity assessment of novel chemical entities are foundational to progress in medicinal chemistry and materials science. Methyl 5-fluoro-1H-indole-6-carboxylate (CAS No. 1227268-61-2) is a substituted indole, a scaffold of immense interest in drug discovery. This guide provides a comprehensive analysis of its expected spectroscopic signature.

It is important to note that while this compound is commercially available, publicly accessible, experimentally verified spectral data are limited. Therefore, this document serves as an expert-level technical guide, presenting a robust, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are grounded in first principles of spectroscopy and supported by empirical data from closely related structural analogs cited herein.

Molecular Structure and Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The fluorine atom at the C5 position and the methyl carboxylate group at the C6 position create a unique electronic environment that profoundly influences the spectral output.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton framework of a molecule. The predicted spectrum for this indole is characterized by distinct signals for the pyrrole, benzene, and methyl protons, with couplings influenced by the fluorine atom.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | br s | - | 1H | NH -1 | The indole N-H proton is typically broad and downfield due to its acidic nature and quadrupole broadening from the nitrogen atom. |

| ~7.95 | d | JH7-F5 ≈ 1.5 Hz (meta) | 1H | H -7 | Deshielded by the adjacent pyrrole ring and the ester group. Shows a small meta-coupling to the fluorine. |

| ~7.40 | d | JH4-F5 ≈ 9.0 Hz (ortho) | 1H | H -4 | Significantly deshielded by the anisotropic effect of the benzene ring and shows a characteristic ortho-coupling to the fluorine atom. |

| ~7.28 | t | JH2-H3 ≈ JH2-NH ≈ 2.5 Hz | 1H | H -2 | A typical chemical shift for the indole C2-proton, appearing as a triplet due to coupling with H3 and the N-H proton. |

| ~6.55 | t | JH3-H2 ≈ JH3-NH ≈ 2.5 Hz | 1H | H -3 | Shielded relative to other aromatic protons, appearing as a triplet due to coupling with H2 and the N-H proton. |

| ~3.90 | s | - | 3H | O-CH₃ | A characteristic singlet for the methyl ester protons in a non-hindered environment. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton. For this compound, the key feature is the influence of the highly electronegative fluorine atom, which induces significant C-F coupling constants (JCF) that are invaluable for unambiguous signal assignment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-50 mg) are beneficial.

-

Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Sweep Width: ~220-240 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for quaternary carbons.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Approx. C-F Coupling (J, Hz) | Assignment | Rationale |

| ~167.0 | d, ⁴JCF ≈ 3 | C =O | Typical chemical shift for a methyl ester carbonyl carbon. May show a small long-range coupling to fluorine. |

| ~159.0 | d, ¹JCF ≈ 240 | C 5 | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift. |

| ~134.0 | s | C 7a | Quaternary carbon at the fusion of the two rings. |

| ~125.0 | d, ³JCF ≈ 4 | C 2 | Typical shift for C2 in an indole ring. |

| ~123.0 | d, ³JCF ≈ 10 | C 3a | Quaternary carbon at the pyrrole-benzene fusion, adjacent to the fluorinated ring. |

| ~121.0 | d, ²JCF ≈ 12 | C 6 | Carbon bearing the ester group, shows a two-bond coupling to fluorine. |

| ~112.0 | d, ²JCF ≈ 25 | C 4 | Ortho to the fluorine atom, exhibiting a large two-bond C-F coupling. |

| ~108.0 | d, ⁴JCF ≈ 4 | C 7 | Carbon adjacent to the pyrrole nitrogen. |

| ~103.0 | s | C 3 | Typical shift for C3 in an indole ring. |

| ~52.0 | s | O-C H₃ | Characteristic shift for a methyl ester carbon. |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight and elemental formula. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula (C₁₀H₈FNO₂).

Expected Mass Spectrum Data

-

Molecular Formula: C₁₀H₈FNO₂

-

Molecular Weight: 193.17 g/mol [1]

-

High-Resolution MS (ESI+):

-

Calculated m/z for [M+H]⁺ (C₁₀H₉FNO₂⁺): 194.0612

-

Expected Observation: A prominent ion at m/z ≈ 194.0612.

-

-

Key Fragmentation Patterns (EI-MS):

-

m/z 193 [M]⁺˙: The molecular ion.

-

m/z 162 [M - OCH₃]⁺: Loss of the methoxy radical from the ester.

-

m/z 134 [M - COOCH₃]⁺: Loss of the entire carbomethoxy group, a common fragmentation for methyl esters.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction if necessary.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |

| ~2955 | Weak | Aliphatic C-H Stretch | O-CH₃ |

| ~1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1620, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Integrated Spectroscopic Workflow

Confirming the identity of a synthesized compound is not a linear process but a self-validating workflow where each piece of data corroborates the others. This integrated approach ensures the highest level of scientific trustworthiness.

Caption: Integrated workflow for the structural elucidation of a target molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1227268-61-2[this compound]. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3329-o3330. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Otten, P. A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3661. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-fluoroindole-3-carboxaldehyde. Wiley-VCH. Retrieved from [Link]

-

Lang, F., et al. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

"starting materials for Methyl 5-fluoro-1H-indole-6-carboxylate synthesis"

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic routes for obtaining this compound, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the strategic selection of starting materials, the rationale behind reaction conditions, and provide detailed, field-tested protocols.

Introduction: The Significance of the 5-Fluoro-1H-indole-6-carboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a fluorine atom at the 5-position and a methyl ester at the 6-position, makes it a particularly valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the ester group provides a convenient handle for further chemical modifications.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route often depends on the availability and cost of starting materials, desired scale, and safety considerations. The most prevalent strategies involve the construction of the indole ring system from a suitably substituted benzene derivative.

Synthetic Pathway 1: The Fischer Indole Synthesis Approach

A common and versatile method for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of our target molecule, a key starting material is (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine.

Starting Materials and Reagents

| Starting Material/Reagent | Purpose |

| 3-Fluoro-4-nitrotoluene | Precursor for the aniline derivative |

| Potassium permanganate (KMnO4) | Oxidizing agent |

| Thionyl chloride (SOCl2) | Chlorinating agent for esterification |

| Methanol (MeOH) | Solvent and reactant for esterification |

| Sodium nitrite (NaNO2) | For diazotization |

| Tin(II) chloride (SnCl2) | Reducing agent |

| Pyruvic acid | To form the hydrazone |

| Eaton's reagent (P2O5 in MeSO3H) | Acid catalyst for cyclization |

Experimental Workflow: Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow

Step-by-Step Protocol

-

Oxidation of 3-Fluoro-4-nitrotoluene: 3-Fluoro-4-nitrotoluene is oxidized to 3-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate.

-

Esterification: The resulting carboxylic acid is then converted to its methyl ester, Methyl 3-fluoro-4-nitrobenzoate, typically using thionyl chloride and methanol.

-

Reduction of the Nitro Group: The nitro group of Methyl 3-fluoro-4-nitrobenzoate is reduced to an amino group to yield Methyl 4-amino-3-fluorobenzoate. A common reducing agent for this transformation is tin(II) chloride in the presence of hydrochloric acid.

-

Diazotization and Reduction to Hydrazine: The aniline derivative is diazotized with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride to form the crucial (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine intermediate.

-

Hydrazone Formation: The hydrazine is condensed with pyruvic acid to form the corresponding hydrazone.

-

Fischer Indole Cyclization: The hydrazone undergoes acid-catalyzed cyclization, typically using a strong acid catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to afford the final product, this compound.

Synthetic Pathway 2: The Reissert Indole Synthesis Approach

Another powerful method for indole synthesis is the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate.

Starting Materials and Reagents

| Starting Material/Reagent | Purpose |

| 4-Fluoro-2-nitrotoluene | Starting material |

| Diethyl oxalate | Reactant for condensation |

| Sodium ethoxide (NaOEt) | Base for condensation |

| Iron (Fe) in acetic acid (AcOH) | Reducing agent for cyclization |

| Sodium hydroxide (NaOH) | For hydrolysis |

| Methanol (MeOH) / Sulfuric acid (H2SO4) | For esterification |

Experimental Workflow: Reissert Indole Synthesis

Caption: Reissert Indole Synthesis and subsequent functionalization.

Step-by-Step Protocol

-

Condensation: 4-Fluoro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxopropanoate.

-

Reductive Cyclization: The resulting ketoester undergoes reductive cyclization using iron in acetic acid to yield Ethyl 5-fluoro-1H-indole-2-carboxylate.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating to give 5-fluoro-1H-indole.

-

Introduction of the 6-Carboxylate Group: The final step involves the regioselective introduction of the methyl ester at the 6-position. This can be achieved through directed ortho-metalation (DoM). The indole nitrogen is first protected, followed by lithiation at the 6-position using a strong base like n-butyllithium, and then quenching the resulting anion with methyl chloroformate. Subsequent deprotection of the nitrogen yields this compound.

Synthetic Pathway 3: From Substituted Anilines

A more direct approach can start from a pre-functionalized aniline derivative, which simplifies the synthetic sequence.

Starting Materials and Reagents

| Starting Material/Reagent | Purpose |

| Methyl 4-amino-3-fluorobenzoate | Key starting material |

| Chloroacetaldehyde | Reactant for cyclization |

| Sodium dithionite (Na2S2O4) | Reducing agent |

Experimental Workflow: From Substituted Aniline

Caption: Synthesis from a pre-functionalized aniline.

Step-by-Step Protocol

-

Schiff Base Formation: Methyl 4-amino-3-fluorobenzoate is reacted with chloroacetaldehyde to form an intermediate Schiff base.

-

Reductive Cyclization: This intermediate undergoes a reductive cyclization to form the indole ring. Sodium dithionite is a commonly used reagent for this transformation, which proceeds via a radical mechanism. This route is often favored for its operational simplicity and milder reaction conditions compared to the classical Fischer or Reissert syntheses.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The Fischer indole synthesis offers a classical and well-established approach, while the Reissert synthesis provides an alternative disconnection. Modern methods starting from pre-functionalized anilines can offer a more streamlined and efficient process. As the demand for complex indole derivatives in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain an active area of research.

References

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

A Comprehensive Technical Guide to Fluorinated Indole-6-Carboxylates: Synthesis, Properties, and Applications

Abstract

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides an in-depth review of fluorinated indole-6-carboxylates, a class of compounds demonstrating significant potential in drug discovery and development. We will explore the nuances of their synthesis, the profound impact of fluorination on their physicochemical and pharmacological properties, and their diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these valuable heterocyclic compounds.

Introduction: The Strategic Advantage of Fluorine in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent biological activity and synthetic versatility have made it a focal point of drug discovery efforts for decades.[1][2] The introduction of fluorine atoms into the indole ring system can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can modulate the acidity of nearby functional groups and influence non-covalent interactions within protein binding pockets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.

This guide will focus specifically on indole-6-carboxylates, where the carboxyl group at the 6-position provides a versatile handle for further chemical modification, while fluorination at various positions on the indole ring fine-tunes the molecule's overall properties.

Synthetic Strategies for Fluorinated Indole-6-Carboxylates

The synthesis of fluorinated indole-6-carboxylates can be broadly approached through two main strategies: construction of the fluorinated indole ring system from acyclic precursors or late-stage fluorination of a pre-formed indole-6-carboxylate scaffold. The choice of strategy is often dictated by the desired position of the fluorine atom(s) and the availability of starting materials.

Building the Fluorinated Indole Core

Classical indole syntheses, such as the Fischer, Reissert, and Madelung methods, can be adapted to incorporate fluorine-containing starting materials.[4][5] For instance, the Fischer indole synthesis can utilize fluorinated phenylhydrazines to introduce fluorine onto the benzene portion of the indole ring.

A notable modern approach involves the oxidative dearomatization of anilines, which allows for the assembly of 2-trifluoromethyl NH-indole products from simple, commercially available anilines and hexafluoroacetylacetone.[6] This metal-free method is scalable and provides access to a wide range of fluorinated indoles.[6]

Late-Stage Fluorination of Indole-6-Carboxylates

Direct C-H fluorination of the indole ring has become an increasingly viable strategy with the development of modern fluorinating reagents.[2] Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine at electron-rich positions of the indole nucleus.[7] However, the presence of the deactivating carboxyl group at the 6-position can influence the regioselectivity of these reactions, often requiring careful optimization of reaction conditions.[2]

Another powerful technique is the cascade fluorofunctionalization of 2,3-unsubstituted indoles using N-fluorobenzenesulfonimide, which allows for the formation of C-C, C-F, and C-O bonds in a single operation.[8]

Experimental Protocol: Synthesis of a Representative Fluorinated Indole-6-Carboxylate

This protocol outlines a general procedure for the synthesis of a 2-fluoroindole derivative from an ortho-vinylaniline, a strategy that constructs the indole scaffold while incorporating the fluorine atom.[9]

Objective: To synthesize a 2-fluoroindole-6-carboxylate derivative.

Materials:

-

Substituted ortho-vinylaniline

-

Halodifluoroalkylative reagent (e.g., TMSCF2Br)

-

Base (e.g., K3PO4)

-

Solvent (e.g., CH3CN)

-

Water

Procedure:

-

To a reaction vessel, add the ortho-vinylaniline (0.2 mmol), the halodifluoroalkylative reagent (3 equivalents, 0.6 mmol), and the base (3 equivalents).[9]

-

Add the solvent and a small amount of water (0.1 mL).[9]

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoroindole derivative.[9]

Rationale: This method leverages a cascade reaction involving difluorocarbene trapping and intramolecular Michael addition, followed by C-F bond cleavage, to efficiently construct the 2-fluoroindole scaffold.[9] The use of commercially available reagents and relatively mild conditions makes this an attractive approach.[9]

Physicochemical Properties and Their Implications

The introduction of fluorine has a profound impact on the physicochemical properties of indole-6-carboxylates.

Electronic Effects and Acidity

The strong electron-withdrawing nature of fluorine significantly influences the electron density of the indole ring. This can lower the pKa of the indole N-H and the carboxylic acid proton, impacting their ionization state at physiological pH. These changes in acidity can have a direct effect on drug-receptor interactions and solubility.

Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[10] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The position and number of fluorine atoms must be carefully considered to achieve an optimal balance.[10]

Metabolic Stability

The high strength of the C-F bond makes it resistant to metabolic cleavage.[3] Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, leading to a longer half-life and improved pharmacokinetic profile.

| Property | General Effect of Fluorination | Implication in Drug Design |

| Acidity (pKa) | Decreases | Modulates ionization at physiological pH, affecting receptor binding and solubility. |

| Lipophilicity (logP) | Increases | Can improve membrane permeability and bioavailability, but may decrease aqueous solubility.[10] |

| Metabolic Stability | Increases | Blocks sites of oxidative metabolism, leading to longer half-life and improved pharmacokinetics. |

| Conformation | Can influence molecular shape | May lead to a more favorable binding conformation for the target receptor. |

Applications in Drug Discovery and Development

Fluorinated indole-6-carboxylates and their derivatives have shown promise in a wide range of therapeutic areas.[11] The indole scaffold itself is a versatile pharmacophore, and the addition of fluorine can enhance potency, selectivity, and pharmacokinetic properties.[2]

Antiviral Agents

Fluorinated indoles have been extensively investigated as antiviral agents, particularly against HIV.[12] For example, certain 4-fluoroindole derivatives have demonstrated potent inhibition of HIV-1 attachment with EC50 values in the nanomolar range.[12] The fluorine atom is often crucial for enhancing the potency against both wild-type and drug-resistant viral strains.[12]

Anticancer Agents

The indole nucleus is a key component of many anticancer drugs. Fluorination can lead to derivatives with improved cytotoxic activity. For instance, fluorinated indole-chalcone derivatives have shown significant cytotoxicity against resistant cancer cell lines.[13] Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core.[14]

Other Therapeutic Areas

The versatility of the fluorinated indole scaffold extends to other therapeutic areas, including anti-inflammatory, antibacterial, and central nervous system (CNS) disorders. The ability of fluorine to modulate lipophilicity is particularly advantageous for developing CNS-active drugs that can effectively cross the blood-brain barrier.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of fluorinated indole-6-carboxylates is crucial for rational drug design. The position of the fluorine atom on the indole ring can have a dramatic impact on biological activity. For example, in a series of fluorinated 3-benzyl-5-indolecarboxamides developed as leukotriene receptor antagonists, the introduction of fluorinated amide substituents was key to achieving high potency.[15]

Illustrative Workflow for SAR Studies

Caption: A typical workflow for structure-activity relationship (SAR) studies of fluorinated indole-6-carboxylates.

Conclusion and Future Perspectives

Fluorinated indole-6-carboxylates represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacological properties, often leading to compounds with enhanced potency, selectivity, and metabolic stability. As synthetic methodologies for the preparation of these compounds continue to advance, we can expect to see an increasing number of fluorinated indole-6-carboxylate derivatives entering clinical development. Future research will likely focus on the development of more efficient and regioselective fluorination methods, as well as the exploration of novel applications for this versatile chemical scaffold.

References

- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents - Benchchem. (n.d.).

- J Med Chem. 1994 Apr 29;37(9):1282-97. doi: 10.1021/jm00035a008.

- Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.).

- Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination - Chemical Communications (RSC Publishing). (n.d.).

- Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F. (2025).

- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters - ACS Publications. (n.d.).

- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.).

- Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed. (2016).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.).

- Synthesis of fluorinated indoles as RNA analogues - PubMed. (2007).

- Structures of some bioactive fluorinated indole derivatives. - ResearchGate. (n.d.).

- Understanding the Properties of 6-Fluoroindole-2-carboxylic Acid. (2025).

- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024).

- Fluorine-containing Indoles: Synthesis and Biological Activity - AMiner. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC - NIH. (2021).

- Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024).

- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms - Semantic Scholar. (n.d.).

- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).

- Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024).

- Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology | Semantic Scholar. (2009).

Sources

- 1. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Indole-Based Drug Discovery: A Technical Guide

Abstract